3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS: 202192-95-8) is a benzothiazole-derived compound with the molecular formula C₁₆H₁₈N₂O₃S₂ and a molecular weight of 350.5 g/mol . It is characterized by a benzothiazole core substituted with an ethyl group at the 3-position and a 4-methylbenzenesulfonate counterion. The sulfonate group enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.C7H8O3S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10H,2H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSVVZYJFXHEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the reaction of 3-ethylbenzothiazolium bromide with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound. The process may also include steps such as crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganisms.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzothiazole scaffold allows diverse substitutions, influencing electronic properties, solubility, and biological activity. Key analogs include:
Key Observations :
Biological Activity
3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 350.4557 g/mol
- CAS Number : 202192-95-8
- MDL Number : MFCD28369876
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethylbenzothiazolium bromide with 4-methylbenzenesulfonic acid under controlled conditions. Common solvents include ethanol and methanol, and the reaction is often heated to facilitate product formation.
Biological Activity
The biological activities of this compound have been investigated in several studies, highlighting its potential in various fields:
Antimicrobial Activity
Research has shown that compounds in the benzothiazole family exhibit significant antimicrobial properties. A study indicated that 3-ethylbenzo[d]thiazol-2(3H)-imine derivatives displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity against species such as Candida albicans. The mode of action is believed to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, mediating inflammatory responses. A study reported a significant reduction in inflammation markers in animal models treated with this compound.
Research Findings and Case Studies
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Binds to active sites on COX enzymes, inhibiting prostaglandin synthesis.
- Membrane Disruption : Alters the integrity of microbial membranes, leading to cell lysis.
- Metabolic Interference : Disrupts essential metabolic pathways in bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
